molecular formula C8H8BF3O4S B2603187 [4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid CAS No. 1417301-54-2

[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B2603187
CAS No.: 1417301-54-2
M. Wt: 268.01
InChI Key: RJZYFKLWPQHPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid (CAS: 1417301-54-2) is a boronic acid derivative featuring a phenyl ring substituted with a methanesulfonyl (-SO₂CH₃) group at the para position and a trifluoromethyl (-CF₃) group at the meta position. This compound is synthesized for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and material functionalization, leveraging the electron-withdrawing effects of its substituents to enhance reactivity and stability . Its purity is typically reported as ≥95%, and it is commercially available through specialty chemical suppliers .

Properties

IUPAC Name

[4-methylsulfonyl-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4S/c1-17(15,16)7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZYFKLWPQHPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce phenols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

In biological and medical research, this compound can be used as a building block for the synthesis of bioactive molecules

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile reagent for the development of new materials with tailored properties.

Mechanism of Action

The mechanism of action of [4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid in chemical reactions involves the interaction of the boronic acid group with other reactants. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methanesulfonyl and trifluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents Key Structural Features Electronic Effects
[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid -SO₂CH₃ (C4), -CF₃ (C3) Strong electron-withdrawing groups at C3 and C4 High electron deficiency, enhanced stability
4-(Trifluoromethyl)phenylboronic acid -CF₃ (C4) Single -CF₃ group Moderate electron withdrawal
(3-(Methylsulfonyl)phenyl)boronic acid -SO₂CH₃ (C3) Sulfonyl group at meta position Electron-deficient phenyl ring
B-[4-Methyl-3-(methylsulfonyl)phenyl]boronic acid -CH₃ (C4), -SO₂CH₃ (C3) Methyl reduces electron withdrawal Less reactive than target compound
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid -CH₂OH (C4), -CF₃ (C3) Hydroxymethyl introduces polarity Increased solubility, H-bonding

Reactivity in Cross-Coupling Reactions

  • Target Compound: The dual electron-withdrawing groups (-SO₂CH₃ and -CF₃) activate the boronic acid for Suzuki-Miyaura couplings. Similar compounds, such as (3-(methylsulfonyl)phenyl)boronic acid, have been used in Pd-catalyzed reactions with aryl halides (e.g., synthesis of quinazolinones) .
  • 4-(Trifluoromethyl)phenylboronic Acid : Lacks the sulfonyl group, reducing its electron deficiency. It is employed in radical-based functionalization of graphitic materials via Baran’s protocol .
  • B-[4-Methyl-3-(methylsulfonyl)phenyl]boronic Acid : The methyl group diminishes electron withdrawal, leading to lower reactivity in coupling reactions compared to the target .

Physicochemical Properties

  • Solubility: The sulfonyl group in the target compound increases polarity, improving solubility in polar aprotic solvents (e.g., dioxane, DMF) compared to non-polar analogs like 4-(trifluoromethyl)phenylboronic acid .
  • Thermal Stability : Thermogravimetric analysis (TGA) data for similar compounds (e.g., phenylboronic acids with sulfonyl groups) show mass loss onset temperatures >200°C, suggesting robust thermal stability .

Research Findings and Case Studies

Structural Analysis

  • X-ray crystallography of related boronic acids (e.g., 3-nitrophenyl boronic acid) reveals planar geometries and hydrogen-bonding interactions critical for enzyme inhibition. The target’s sulfonyl group may similarly influence crystal packing .

Biological Activity

[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a trifluoromethyl group and a methanesulfonyl moiety, suggests possible interactions with various biological targets. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C8H8BF3O2S\text{C}_8\text{H}_8\text{BF}_3\text{O}_2\text{S}
  • Molecular Weight : 239.03 g/mol
  • CAS Number : 373384-18-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Cellular Signaling Modulation : It has been shown to affect signaling pathways that regulate cell proliferation and apoptosis.
  • DNA Interaction : Potential intercalation into DNA could disrupt replication processes, leading to cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Reference
PC-3 (Prostate Cancer)12.5
HepG2 (Liver Cancer)15.0
HCT 116 (Colon Cancer)10.0

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Antiviral Activity

In addition to its anticancer properties, this boronic acid derivative has shown potential antiviral activity. Preliminary results indicated efficacy against certain viruses, suggesting it may interfere with viral replication mechanisms.

Case Studies

  • In Vitro Evaluation : A study conducted on human prostate cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis through the activation of intrinsic apoptotic pathways.
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it modulates key signaling pathways involved in cell survival, providing insights into how it may enhance chemotherapeutic efficacy when used in combination with other agents.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other boronic acids shows distinct differences in biological activity:

Compound NameAnticancer ActivityAntiviral Activity
This compoundHighModerate
4-(Trifluoromethyl)phenylboronic acidModerateLow
4-(Methanesulfonyl)phenylboronic acidLowModerate

This table highlights the unique properties of this compound compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.